3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one
Description
3-Bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one is a brominated tetrahydroquinolinone derivative with a partially saturated bicyclic framework. Its synthesis involves bromination of precursor quinolinones using hydrobromic acid (HBr) and sodium bromate (NaBrO₃), which generates bromine in situ for electrophilic substitution . Key structural features include a bromine atom at position 3 and a saturated cyclohexene ring fused to the quinolinone core, which influence its reactivity and biological interactions.
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h5H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAVWZJIPPDSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54968-03-5 | |
| Record name | 3-bromo-1,2,5,6,7,8-hexahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves the bromination of 5,6,7,8-tetrahydroquinolin-2(1H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline derivatives with higher oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
- Substituted quinoline derivatives.
- Reduced alcohol derivatives.
- Oxidized quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one exhibits promising antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
The compound has been investigated for its anticancer potential. It has shown activity in inhibiting the proliferation of cancer cells in vitro. For example, derivatives of this compound have been tested against human cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cell lines, demonstrating significant antiproliferative effects . The structural modifications provided by the bromine atom may enhance its interaction with biological targets involved in cancer progression.
Drug Metabolism Studies
this compound has been studied for its interactions with cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a critical role in drug metabolism and can influence the pharmacokinetics of co-administered medications. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens .
Organic Synthesis
Building Block for Heterocycles
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique chemical properties facilitate the development of new materials and catalysts. Researchers utilize it as a precursor for synthesizing more complex molecular structures through reactions such as nucleophilic substitution and cyclization .
Catalyst Development
The compound's reactivity makes it suitable for use in catalytic processes. It can be employed to develop novel catalysts that enhance reaction efficiency and selectivity in organic transformations .
Biological Research
Pharmacophore Development
Due to its structural characteristics, this compound is being explored as a pharmacophore in drug design. Researchers are investigating its potential to bind to specific biological targets involved in disease mechanisms. The compound's ability to modulate biological pathways opens avenues for designing targeted therapies .
Interaction Studies
Studies focusing on the binding affinities of this compound with various biological targets are ongoing. These investigations aim to elucidate its mechanism of action at the molecular level and identify potential therapeutic applications .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is utilized in producing specialty chemicals and advanced materials. Its unique chemical properties make it valuable for manufacturing processes that require specific reactivity or functionalization .
Mechanism of Action
The mechanism of action of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the context of its use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations:
- Bromine Position: The placement of bromine significantly impacts bioactivity. For example, 3-bromo substitution (target compound) enhances antitrypanosomal potency, while 6,8-dibromo derivatives (e.g., CID 53399200) are more suited as synthetic intermediates .
- Ring Saturation: Fully saturated tetrahydroquinolinones (e.g., 4-hydroxy derivative) exhibit greater conformational flexibility, whereas dihydro analogs (e.g., 6,8-dibromo compound) retain aromaticity in one ring, altering electronic properties .
Physicochemical Properties
- Solubility: Bromine’s hydrophobicity reduces aqueous solubility compared to hydroxylated analogs (e.g., 4-hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one), which is more polar due to the OH group .
- Stability: The saturated ring in tetrahydroquinolinones enhances stability against oxidation compared to fully aromatic quinolinones.
Biological Activity
3-Bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the third position and a carbonyl group at the second position of the quinoline ring, which influences its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- Molecular Formula : C9H10BrN
- Molecular Weight : 228.09 g/mol
- CAS Number : 54968-03-5
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The bromine atom and carbonyl group enhance its binding affinity to enzymes and receptors. The compound's mechanism of action may involve:
- Enzyme Inhibition : Interaction with nitric oxide synthase (nNOS) and other enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : Potential effects on pathways related to pain perception and inflammation.
Antinociceptive Activity
Research indicates that derivatives of tetrahydroquinolinones exhibit significant antinociceptive properties. For instance, in studies involving rodent models, compounds similar to this compound demonstrated the ability to alleviate pain through modulation of nNOS activity. In particular, one study found that certain derivatives could reverse thermal hyperalgesia in neuropathic pain models when administered at doses as low as 30 mg/kg .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains. The presence of the bromine atom may enhance its potency compared to non-brominated analogs.
Anticancer Potential
There is ongoing research into the anticancer properties of this compound. Its ability to interfere with cell signaling pathways related to proliferation and apoptosis is being explored. Some studies have indicated that similar compounds can induce apoptosis in cancer cell lines .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 3; carbonyl at position 2 | Antinociceptive; antimicrobial; anticancer |
| 5,6,7,8-tetrahydroquinolin-2(1H)-one | No halogen substituent | Lower reactivity; reduced biological activity |
| 3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one | Chlorine instead of bromine | Variable activity; generally less potent than brominated analogs |
Case Study 1: Inhibition of nNOS
A study focused on synthesizing various tetrahydroquinoline derivatives revealed that this compound exhibited significant inhibition of nNOS compared to its analogs. The structure–activity relationship (SAR) demonstrated that modifications at the bromine position could enhance selectivity and potency against nNOS .
Case Study 2: Antimicrobial Evaluation
In a comparative study assessing the antimicrobial efficacy of several quinoline derivatives against Staphylococcus aureus and Escherichia coli, this compound showed promising results with minimum inhibitory concentrations (MIC) significantly lower than those observed for non-brominated controls .
Q & A
Q. What are the standard synthetic routes for preparing 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one and related derivatives?
Common methods include:
- Reductive amination : Hydrogenation of nitro intermediates using Pd/C catalysts under H₂, followed by purification via flash chromatography .
- Cyclization reactions : Condensation of acyl Meldrum’s acid derivatives with enaminones in a one-pot synthesis to form tetrahydroquinolone cores, achieving yields of 20–37% .
- Functionalization : Bromination at the 3-position using N-bromosuccinimide (NBS) in DMF, optimized for regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns (e.g., δ 7.13 ppm for aromatic protons adjacent to bromine) .
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+1] peaks at 325.1/327.1 for brominated derivatives) .
- IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and NH/OH groups .
Q. How should researchers handle light-sensitive derivatives of tetrahydroquinolones during synthesis?
- Store compounds in amber vials under inert gas (N₂/Ar).
- Use light-protected reactors and avoid prolonged exposure to UV/visible light during workup .
Advanced Research Questions
Q. How can contradictory yields in one-pot synthesis methods for tetrahydroquinolones be resolved?
- Reaction optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd₂(dba)₃ with PtBu₃ ligands) to enhance cyclization efficiency .
- Kinetic analysis : Monitor reaction progress via TLC or HPLC to identify intermediate bottlenecks (e.g., enamine formation vs. cyclization) .
Q. What strategies improve the antimicrobial activity of 3-bromo-tetrahydroquinolin-2(1H)-one derivatives?
- Structural modifications : Introduce fluoro or thiophene-carboximidamide groups to enhance membrane penetration and target binding .
- Bioisosteric replacement : Replace bromine with bioisosteres (e.g., CF₃) to balance lipophilicity and metabolic stability .
- Dose-response assays : Use twofold serial dilution techniques to determine MIC values against Gram-negative bacteria (e.g., P. aeruginosa MIC = 16 μg/mL) .
Q. How does bromine substitution at the 3-position influence the reactivity of tetrahydroquinolones in cross-coupling reactions?
- Electronic effects : Bromine’s electron-withdrawing nature activates the ring for Suzuki-Miyaura couplings but may require Pd(OAc)₂/XPhos systems for efficient C–Br bond cleavage .
- Steric considerations : Bulky substituents adjacent to bromine (e.g., methyl groups) can hinder coupling efficiency, necessitating higher temperatures or microwave-assisted conditions .
Q. What computational methods aid in predicting the biological activity of 3-bromo-tetrahydroquinolone analogs?
- Molecular docking : Screen against bacterial targets (e.g., DNA gyrase) using software like AutoDock Vina to prioritize synthesis .
- QSAR modeling : Correlate logP and Hammett constants (σ) with antimicrobial activity to guide substituent selection .
Methodological Challenges and Data Interpretation
Q. How can researchers address low yields in the hydrogenation of nitro intermediates?
- Catalyst screening : Compare Pd/C, Raney Ni, and PtO₂ for substrate-specific reduction efficiency .
- Acidic additives : Use HOAc to protonate intermediates and prevent side reactions (e.g., over-reduction to amines) .
Q. What analytical approaches validate the purity of brominated tetrahydroquinolones?
Q. Why do some 3-bromo-tetrahydroquinolone derivatives exhibit unexpected cytotoxicity in cell-based assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
